molecular formula C20H26ClN3O3S B2779911 Ethyl 4-oxo-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butanoate hydrochloride CAS No. 1351634-04-2

Ethyl 4-oxo-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butanoate hydrochloride

Cat. No. B2779911
CAS RN: 1351634-04-2
M. Wt: 423.96
InChI Key: INSLXCFCJJVZAD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ester group (ethanoate), a ketone group (4-oxo), a piperazine ring, and a thiazole ring. Thiazoles are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom and one nitrogen atom . They are found in many biologically active compounds and have been used in the development of various drugs .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperazine Substituted Quinolones : Ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate 2 is used for the direct condensation with N1-monosubstituted piperazine hydrochlorides, leading to the development of a series of piperazine substituted quinolones. These compounds are key intermediates for preparing various piperazine derivatives through azide coupling methods (Fathalla & Pazdera, 2017).

  • Reactions with S-methylisothiosemicarbazide Hydroiodide : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, including similar compounds, react with S-methylisothiosemicarbazide hydroiodide to form various derivatives. These reactions highlight the chemical versatility and potential for synthesizing diverse compounds (Vetyugova et al., 2018).

  • Synthesis of 5-Substituted Derivatives of Benzimidazole : A series of novel benzimidazole derivatives were synthesized using ethyl 4-(4- -(2-chlorophenyl)piperazin-1-yl)butanoate. These compounds exhibited significant antibacterial and antifungal activity, indicating their potential in medical applications (Vasić et al., 2014).

  • Fabrication of Novel N,N'-Ethylene-Bridged Derivatives : Structurally unique ethyl (2S)-3-(4-hydroxyphenyl)-2-{[(3S)-3-(imidazole-4-yl)-methyl]-2-oxo-piperazine-1-yl}propionate was synthesized. This highlights the potential for creating diverse molecular structures for various research and application purposes (Yamato et al., 2000).

  • Synthesis of (2-Substituted-4-methylthiazol-5-yl) Derivatives : These derivatives were synthesized by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. They were evaluated for in vitro antibacterial activity, demonstrating potential pharmaceutical applications (Mhaske et al., 2014).

  • Structural Analysis of Piperazin-1-yl Derivatives : The hydrochloride salt of a similar compound was analyzed, providing insights into its structural properties. This kind of analysis is crucial for understanding the compound's potential applications in various fields (Ullah & Stoeckli-Evans, 2021).

  • Antimicrobial Activity of Novel Quinazolines : Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a related compound, was used to synthesize new quinazolines. These were then evaluated for their antibacterial and antifungal activities, showcasing their potential in antimicrobial research (Desai et al., 2007).

  • Synthesis and Characterization of Carbazole Derivatives : Novel carbazole derivatives, synthesized starting from similar compounds, were evaluated for their antibacterial, antifungal, and anticancer activities. This indicates the compound's relevance in the development of potential therapeutic agents (Sharma et al., 2014).

  • Synthesis of Analgesic Isothiazolopyridines : The crystal and molecular structures of isothiazolopyridines, synthesized from similar compounds, were determined, providing valuable information for drug design and development (Karczmarzyk & Malinka, 2008).

Mechanism of Action

Target of Action

The primary targets of this compound are the D2 and 5-HT2A receptors . These receptors play a crucial role in the central nervous system. The D2 receptor is a dopamine receptor, and its activation is known to inhibit adenylate cyclase activity, leading to changes in neuronal firing rates. The 5-HT2A receptor is a serotonin receptor, and its activation leads to the release of intracellular calcium, affecting various downstream signaling pathways .

Mode of Action

This compound interacts with its targets by binding to the D2 and 5-HT2A receptors, leading to changes in their activity .

Biochemical Pathways

The compound’s interaction with the D2 and 5-HT2A receptors affects several biochemical pathways. By blocking the activation of these receptors, the compound can modulate the release of neurotransmitters such as dopamine and serotonin, which play key roles in mood regulation, cognition, and motor control .

Pharmacokinetics

The compound’s in vitro and in vivo pharmacological activity has been evaluated in swiss albino mice

Result of Action

The molecular and cellular effects of the compound’s action are complex and involve changes in neurotransmitter release and neuronal firing rates. In animal models, the compound has been found to have atypical antipsychotic activity, with none of the new chemical entities exhibiting catalepsy . Three compounds were found to exhibit better atypical antipsychotic activity as they were found to have higher Meltzer index than the standard drug risperidone .

properties

IUPAC Name

ethyl 4-oxo-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S.ClH/c1-2-26-19(25)9-8-18(24)23-12-10-22(11-13-23)14-17-15-27-20(21-17)16-6-4-3-5-7-16;/h3-7,15H,2,8-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSLXCFCJJVZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butanoate hydrochloride

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